In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl Benzylglycinate
In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl Benzylglycinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl benzylglycinate, an important intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules.
Synthesis of tert-Butyl Benzylglycinate
The primary route for the synthesis of tert-butyl benzylglycinate involves the N-alkylation of tert-butyl glycinate (B8599266) with a benzylating agent. A common and effective method utilizes benzyl (B1604629) bromide as the benzyl source.
Experimental Protocol: N-benzylation of tert-Butyl Glycinate
This protocol is adapted from established procedures for the N-alkylation of amino acid esters.
Reaction Scheme:
Materials:
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tert-Butyl glycinate hydrochloride
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Benzyl bromide
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Triethylamine (B128534) (or another suitable non-nucleophilic base)
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Anhydrous solvent (e.g., ethanol, acetonitrile)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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To a flask containing a suspension of tert-butyl glycinate hydrochloride in the chosen anhydrous solvent, add triethylamine (approximately 2.2 equivalents). Stir the mixture at room temperature to neutralize the hydrochloride and liberate the free base.
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Cool the reaction mixture to 0-5 °C in an ice bath.
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Slowly add benzyl bromide (approximately 1.0-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains low to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and filter off the triethylamine hydrobromide salt that has precipitated.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude tert-butyl benzylglycinate.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure tert-butyl benzylglycinate as a liquid.[1]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of tert-butyl benzylglycinate.
Caption: General workflow for the synthesis of tert-butyl benzylglycinate.
Characterization Data
Accurate characterization is crucial to confirm the identity and purity of the synthesized tert-butyl benzylglycinate. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 7662-76-2 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO₂ | [2] |
| Molecular Weight | 221.30 g/mol | [2] |
| Boiling Point | 125-126 °C at 0.5 mmHg | [1] |
| Appearance | Liquid | |
| Purity | ≥95% - ≥97% | [1][2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | m | 5H | Ar-H (Phenyl) |
| ~3.75 | s | 2H | -CH ₂-Ph |
| ~3.30 | s | 2H | -NH -CH ₂-COO |
| ~2.50 (broad) | s | 1H | NH |
| ~1.45 | s | 9H | -C(CH ₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C =O (Ester) |
| ~139 | Quaternary Ar-C |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~127.1 | Ar-C H |
| ~81.0 | -C (CH₃)₃ |
| ~53.5 | -C H₂-Ph |
| ~51.0 | -NH-C H₂-COO |
| ~28.0 | -C(C H₃)₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3340 (broad) | N-H Stretch |
| ~3030, 2980-2850 | C-H Stretch (Aromatic, Aliphatic) |
| ~1730 | C=O Stretch (Ester) |
| ~1600, 1495, 1455 | C=C Stretch (Aromatic) |
| ~1150 | C-O Stretch (Ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 221.14 | [M]⁺ (Molecular Ion) |
| 165.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
Caption: Logical workflow for the characterization of tert-butyl benzylglycinate.
This guide provides a foundational understanding of the synthesis and characterization of tert-butyl benzylglycinate. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety procedures.
